molecular formula C5H6I2N2O2 B1295625 1,3-Diiodo-5,5-dimethylhydantoin CAS No. 2232-12-4

1,3-Diiodo-5,5-dimethylhydantoin

Cat. No. B1295625
CAS RN: 2232-12-4
M. Wt: 379.92 g/mol
InChI Key: RDZHCKRAHUPIFK-UHFFFAOYSA-N
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Description

1,3-Diiodo-5,5-dimethylhydantoin (DIH) is a chemical reagent known for its utility in the iodination of various aromatic compounds. The reactivity of electrophilic iodine from DIH is influenced by the acidity of the medium, and it has been shown to be effective in organic solvents, successfully iodinating alkylbenzenes, aromatic amines, and phenyl ethers. The structure of the electrophilic iodine species generated from DIH in sulfuric acid has been a subject of discussion, indicating the complexity and versatility of this reagent in different chemical environments .

Synthesis Analysis

The synthesis of 1,3-diiodo-5,5-dimethylhydantoin is not directly described in the provided papers; however, there are insights into the synthesis of its bromo analogue, 1,3-dibromo-5,5-dimethylhydantoin (DBH). Various synthetic methods for DBH are described, including the use of sodium hydroxide, carbonate, and bicarbonate. The reaction pathways vary depending on the base used, which suggests that similar conditions could be adapted for the synthesis of DIH .

Molecular Structure Analysis

While the molecular structure of DIH is not explicitly analyzed in the provided papers, the structure of related compounds such as DBH and their interaction with other molecules is discussed. For example, the coordination behavior of 3-amino-5,5'-dimethylhydantoin with nickel and zinc ions has been studied, providing insights into the potential coordination chemistry of DIH with metal ions. DFT calculations and spectral characterization techniques such as UV-Vis and FTIR spectroscopy have been employed to understand these interactions .

Chemical Reactions Analysis

DIH is an efficient reagent for the iodination of aromatic compounds, with the reactivity of the iodine being controlled by the medium's acidity. Superelectrophilic iodine species are generated when DIH is dissolved in sulfuric acid, which readily reacts with electron-deficient arenes to form iodo derivatives in good yields . Similarly, DBH has been used as a catalyst in various synthesis reactions, such as the synthesis of xanthenes and dihydropyrimidinones, under solvent-free conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of DIH are not directly detailed in the provided papers. However, the properties of DBH, a closely related compound, suggest that DIH would also be stable and commercially available, with the ability to act as a catalyst or reagent under various conditions, including solvent-free and mild conditions. The efficiency of DBH in promoting reactions and its practicality in synthesis imply that DIH would share similar advantageous properties .

Scientific Research Applications

Oxidation of Alcohols and Amines to Nitriles

  • Scientific Field: Organic Chemistry
  • Application Summary: DIH is used to efficiently convert various primary alcohols, and primary, secondary, and tertiary amines into the corresponding nitriles .
  • Methods of Application: The oxidation process involves the use of DIH in aqueous ammonia at 60 °C .
  • Results: The nitriles were obtained in good yields .

Iodination of Arenes or Enols

  • Scientific Field: Organic Chemistry
  • Application Summary: DIH is used as an alternative to NIS (N-iodosuccinimide) for the iodination of arenes or enols .
  • Results: The iodination process is facilitated with the use of DIH .

Oxidation of Alcohols and Amines to Nitriles

  • Scientific Field: Organic Chemistry
  • Application Summary: DIH is used to efficiently convert various primary alcohols, and primary, secondary, and tertiary amines into the corresponding nitriles .
  • Methods of Application: The oxidation process involves the use of DIH in aqueous ammonia at 60 °C .
  • Results: The nitriles were obtained in good yields .

Iodination of Arenes or Enols

  • Scientific Field: Organic Chemistry
  • Application Summary: DIH is used as an alternative to NIS (N-iodosuccinimide) for the iodination of arenes or enols .
  • Results: The iodination process is facilitated with the use of DIH .

Iodination of Electron-rich Aromatic Compounds

  • Scientific Field: Organic Chemistry
  • Application Summary: DIH is used in the disulfide-catalyzed electrophilic iodination of electron-rich aromatic compounds .
  • Methods of Application: The disulfide activates DIH as a Lewis base to promote the iodination reaction in acetonitrile under mild conditions .
  • Results: This system is applicable to a wide range of substrates, including anisoles, acetanilides, imidazoles, and pyrazoles .

Organocatalytic Iodination of Activated Aromatic Compounds

  • Scientific Field: Organic Chemistry
  • Application Summary: DIH is used as the iodine source in the organocatalytic iodination of activated aromatic compounds with thiourea catalysts in acetonitrile .
  • Methods of Application: The iodination is generally highly regioselective .
  • Results: The iodination provides high yields of isolated products .

Iodofluorination of Alkynes

  • Scientific Field: Organic Chemistry
  • Application Summary: DIH is used in the regio- and stereoselective iodofluorination of internal and terminal alkynes .
  • Methods of Application: A method for a controlled regioselective double iodofluorination of terminal alkynes is also presented .

Conversion of Aldehydes to Oxazolines

  • Scientific Field: Organic Chemistry
  • Application Summary: DIH is used to convert various aromatic and aliphatic aldehydes into the corresponding 2-aryl and 2-alkyl-2-oxazolines .
  • Methods of Application: The reaction involves 2-aminoethanol and DIH .
  • Results: The oxazolines were obtained in good yields .

Preparation of N-benzyl toluenesulfonamides

  • Scientific Field: Organic Chemistry
  • Application Summary: DIH is used in the preparation of N-benzyl toluenesulfonamides via sulfonylamidation of alkylbenzenes with toluenesulfonamide .

Chemoselective, Stereospecific Iododesilylation of Silylated Alkenes

  • Scientific Field: Organic Chemistry
  • Application Summary: DIH is used in the chemoselective, stereospecific iododesilylation of silylated alkenes .

Safety And Hazards

The safety information for 1,3-Diiodo-5,5-dimethylhydantoin includes hazard statements such as H272, H314, and H400 . Precautionary statements include P210, P260, P280, P303 + P361 + P353, and P305 + P351 + P338 .

Future Directions

1,3-Diiodo-5,5-dimethylhydantoin is a promising reagent for iodination . It can be used for the synthesis of iodo/di-iodoarenes via ipsoiododecarboxylation/consecutive iodination strategy . It is also used for the iodofluorination of internal and terminal alkynes .

properties

IUPAC Name

1,3-diiodo-5,5-dimethylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6I2N2O2/c1-5(2)3(10)8(6)4(11)9(5)7/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZHCKRAHUPIFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1I)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6I2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176865
Record name Hydantoin, 1,3-diiodo-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diiodo-5,5-dimethylhydantoin

CAS RN

2232-12-4
Record name 1,3-Diiodo-5,5-dimethyl-2,4-imidazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2232-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydantoin, 1,3-diiodo-5,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002232124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydantoin, 1,3-diiodo-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Diiodo-5,5-dimethylhydantoin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84ML8GRH5K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
386
Citations
OO Orazi, A Corral, HE Bertorello - The Journal of Organic …, 1965 - ACS Publications
l, 3-Diiodo-5, 5-dimethylhydantoin, a stable reagent previously described, shows general applicability for nuclear iodination of homo-and heteroaromatic compounds activated by …
Number of citations: 74 pubs.acs.org
VK Chaikovskii, VD Filimonov, AA Funk… - Russian Journal of …, 2007 - Springer
3-Diiodo-5,5-dimethylhydantoin in organic solvents successfully iodinates alkylbenzenes, aromatic amines, and phenyl ethers. The reactivity of electrophilic iodine is controlled by …
Number of citations: 30 link.springer.com
M FERRERI - 2014 - politesi.polimi.it
in italiano Recenti studi hanno dimostrato le potenzialità della 1, 3-diiodo-5, 5-dimetilidantoina (DIH) in iodurazioni ad alta resa, selettività e ridotto impiego di solventi tossici, …
Number of citations: 0 www.politesi.polimi.it
S Iida, R Ohmura, H Togo - Tetrahedron, 2009 - Elsevier
Various benzylic halides were smoothly and directly converted into the corresponding aromatic nitriles in high yields using molecular iodine and 1,3-diiodo-5,5-dimethylhydantoin, …
Number of citations: 59 www.sciencedirect.com
C Ricco - Synlett, 2013 - thieme-connect.com
Spotlight 446 Page 1 SPOTLIGHT ██2173 SYNLETT Spotlight 446 This feature focuses on a reagent chosen by a postgraduate, highlighting the uses and preparation of the reagent …
Number of citations: 2 www.thieme-connect.com
S Furuyama, H Togo - Synlett, 2010 - thieme-connect.com
Thieme E-Journals - Synlett / Full Text DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNLETT Full-text search Full-text search Author …
Number of citations: 32 www.thieme-connect.com
K Yanai, H Togo - Tetrahedron, 2020 - Elsevier
Abstract Treatment of N-(o-arylbenzyl)trifluoromethanesulfonamides with 1,3-diiodo-5,5-dimethylhydantoin in 1,2-dichloroethane under irradiation with a tungsten lamp, followed by the …
Number of citations: 9 www.sciencedirect.com
S Iida, H Togo - Synlett, 2007 - thieme-connect.com
Thieme E-Journals - Synlett / Full Text DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNLETT Full-text search Full-text search Author …
Number of citations: 54 www.thieme-connect.com
H Baba, H Togo - Tetrahedron Letters, 2010 - Elsevier
Treatment of alkylbenzenes with p-toluenesulfonamide and 1,3-diiodo-5,5-dimethylhydantoin (DIH) in a small amount of carbon tetrachloride at 60C gave the corresponding α-p-…
Number of citations: 18 www.sciencedirect.com
A Moroda, S Furuyama, H Togo - Synlett, 2009 - thieme-connect.com
3, 4-Dihydro-2, 1-benzothiazine 2, 2-dioxides were easily obtained in good yields by the reaction of N-methyl 2-arylethanesulfonamides with 1, 3-diiodo-5, 5-dimethylhydantoin (DIH) …
Number of citations: 25 www.thieme-connect.com

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